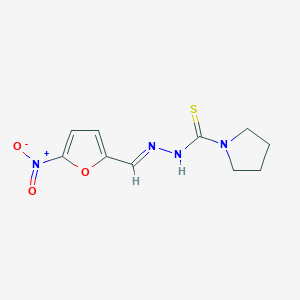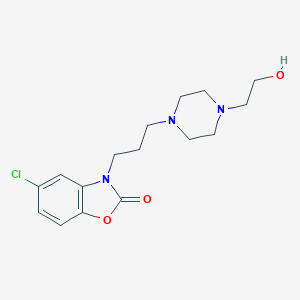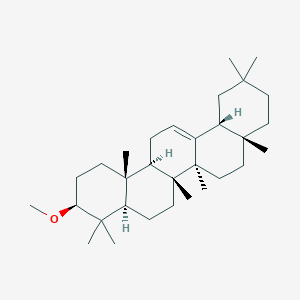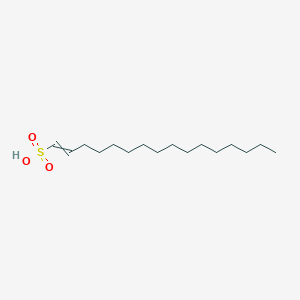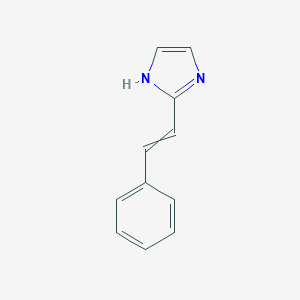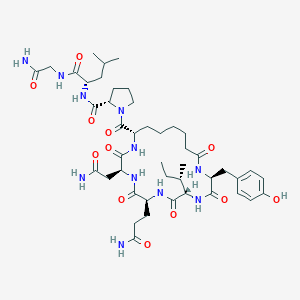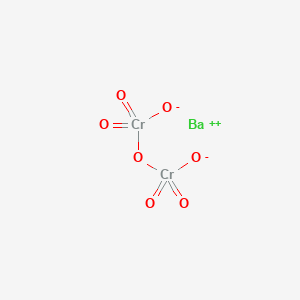
Barium dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .
Synthesis Analysis
Barium dichromate can be synthesized by reacting barium hydroxide or barium chloride with potassium chromate . Alternatively, it can be created by the interaction of barium chloride with sodium chromate . The precipitate is then washed, filtered, and dried .Barium chromate is insoluble in bases . Barium dichromate is used as an efficient oxidizing agent for the conversion of different types of thiols to their corresponding disulfides .
Physical And Chemical Properties Analysis
Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .Wissenschaftliche Forschungsanwendungen
Oxidation of Alcohols : Barium dichromate acts as a mild oxidizing agent for converting primary and secondary alcohols into corresponding aldehydes and ketones, without over-oxidation (Mottaghinejad, Shaafi, & Ghasemzadeh, 2004).
Exchange between Chromium Ions : Used to study the exchange between chromium ions and the Szilard effect (Muxart, Daudel, Daudel, & Haïssinsky, 1947).
Photocatalysis : Barium titanate nanostructures, synthesized using barium dichromate, have been used for photocatalytic hydrogen generation and photodegradation of chemical pollutants (Karthik et al., 2019).
Study of Co-Precipitation : Amperometric titration to study the mutual co-precipitation of lead and barium in the formation of their chromates (Pihlar & Kosta, 1977).
Amperometric Sensor Development : Development of a simple method using a CCD camera as a sensor to detect low concentrations of barium sulfate in suspension (Sena et al., 2011).
Analysis of Biological Materials : Neutron activation analysis for estimating barium in biological materials, involving barium dichromate (Leslie & Smith, 1978).
Incorporation in Heterometallic Alkoxides : Barium dichromate is used in the synthesis of heterometallic alkoxides (Vaarstra, Huffman, Streib, & Caulton, 1991).
Separation in Ion Chromatography : Used in high-performance chelation ion chromatography for determining barium and strontium in calcium-containing matrices (Jones, Foulkes, & Paull, 1994).
X-ray Diffraction Investigations : Investigating the binary system of chromium(III) oxide and barium perchlorate trihydrate (Jasim, Barbooti, & Hussain, 1983).
Wirkmechanismus
Safety and Hazards
Barium dichromate may intensify fire as it is an oxidizer. It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects, cancer, and may damage fertility .
Eigenschaften
IUPAC Name |
barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZMKLTBNIIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCr2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium dichromate | |
CAS RN |
13477-01-5 |
Source


|
| Record name | Barium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
